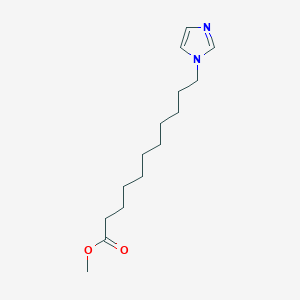

Methyl 11-(1H-imidazol-1-yl)undecanoate

Description

Contextual Significance within Imidazole (B134444) and Fatty Ester Chemistry

The significance of Methyl 11-(1H-imidazol-1-yl)undecanoate stems from the distinct properties of its two main components: the imidazole ring and the long-chain fatty ester. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a key structural motif in many important biological molecules, including the amino acid histidine and the purine (B94841) bases of DNA. nih.govmdpi.com The imidazole nucleus is also a common feature in a vast number of pharmaceuticals, where it can act as a bioisostere for other functional groups, participate in hydrogen bonding interactions with biological targets, and serve as a versatile synthetic handle for further molecular elaboration. nih.govnih.gov The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, and the ring system can be protonated to form a stable imidazolium (B1220033) cation, which is a key component of many ionic liquids. researchgate.netnih.gov

On the other hand, the methyl undecanoate portion of the molecule provides a long, flexible, and hydrophobic alkyl chain. Long-chain fatty acid esters are fundamental components of lipids and are known for their ability to self-assemble into ordered structures, such as micelles and bilayers, in aqueous environments. researchgate.net This property is crucial for the formation of biological membranes and has been exploited in the development of drug delivery systems and other nanostructured materials. The ester group itself can be susceptible to hydrolysis, which can be a useful feature for the controlled release of active molecules. The long alkyl chain also influences the physicochemical properties of the molecule, such as its solubility, melting point, and viscosity. researchgate.netresearchgate.net

Strategic Importance in Organic Synthesis Design

This compound is a valuable building block in organic synthesis due to its bifunctional nature. The terminal imidazole and ester groups can be selectively modified to create a wide array of more complex molecules. A common synthetic route to this compound involves the N-alkylation of imidazole with a suitable precursor, such as methyl 11-bromoundecanoate. This reaction is a well-established method for the formation of N-substituted imidazoles.

The strategic importance of this compound lies in its potential use as a linker or spacer in the design of functional molecules. For example, the imidazole ring can be quaternized to form an imidazolium salt, which can then be used as a component of an ionic liquid. The long alkyl chain would influence the physical properties of the resulting ionic liquid, such as its viscosity and thermal stability. nih.gov Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as drugs or imaging agents, to form conjugates with specific properties. The hydrophobic chain can also be used to anchor the molecule to surfaces or to promote its incorporation into lipid-based delivery systems.

| Property | Description | Potential Application |

| Bifunctionality | Possesses two distinct reactive sites: the imidazole ring and the methyl ester group. | Versatile building block for the synthesis of more complex molecules. |

| Amphiphilicity | Contains both a hydrophilic imidazole headgroup and a hydrophobic alkyl tail. | Formation of self-assembled structures like micelles and vesicles for drug delivery. |

| Tunable Properties | The physical and chemical properties can be modified by altering the alkyl chain length or by functionalizing the imidazole ring. | Design of task-specific ionic liquids and surfactants. |

Evolution of Research Perspectives in Imidazole-Functionalized Long-Chain Esters

The research interest in imidazole-functionalized long-chain esters has evolved significantly over the past few decades. Initially, the focus was primarily on the synthesis and basic characterization of these compounds, often as part of broader studies on surfactants and amphiphilic molecules. The ability of these molecules to lower surface tension and form aggregates in solution was a key area of investigation.

More recently, with the advent of nanotechnology and a deeper understanding of self-assembly processes, the research perspective has shifted towards the design of more sophisticated functional materials. Scientists are now exploring the use of imidazole-functionalized long-chain esters in a variety of advanced applications. For instance, their ability to form stable monolayers and bilayers is being investigated for the development of biosensors and as models for biological membranes. The imidazole moiety's ability to coordinate with metal ions has also led to research into their use as corrosion inhibitors and as ligands in catalysis. researchgate.net

Furthermore, the biocompatibility and biodegradability of fatty acid derivatives have spurred interest in their use in biomedical applications. Imidazole-functionalized long-chain esters are being explored as components of drug delivery systems, where the imidazole group can be used to tune the pH-responsiveness of the carrier, and the ester bond can be designed to be cleaved by enzymes within the body, leading to controlled drug release. The synthesis of imidazole-fatty acid conjugates has also been explored for their potential as inhibitors of apoptosis. scholaris.ca The ongoing evolution of research in this area is driven by the desire to create novel materials and molecules with tailored properties for a wide range of technological and medical applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72338-54-6 |

|---|---|

Molecular Formula |

C15H26N2O2 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

methyl 11-imidazol-1-ylundecanoate |

InChI |

InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3 |

InChI Key |

NQVPUMGTZBFNTN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCN1C=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 11 1h Imidazol 1 Yl Undecanoate

Precursor Synthesis and Design Strategies

The strategic design of precursors is fundamental to the successful synthesis of Methyl 11-(1H-imidazol-1-yl)undecanoate. This involves the separate preparation of the long-chain ester and the heterocyclic components, ensuring they are suitable for the final coupling reaction.

Preparation of Undecanoate Backbone Precursors

The undecanoate backbone is typically derived from undecylenic acid or its derivatives. A common and crucial precursor for the synthesis of this compound is a terminally functionalized methyl undecanoate, which allows for the subsequent attachment of the imidazole (B134444) ring. One of the most effective precursors is Methyl 11-bromoundecanoate.

The synthesis of Methyl 11-bromoundecanoate is generally achieved through the esterification of 11-bromoundecanoic acid. This reaction is often carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, or by using a milder reagent like thionyl chloride. The reaction proceeds with high efficiency, providing the desired ester in good yield.

Alternatively, the esterification can be performed under basic conditions. For instance, reacting 11-bromoundecanoic acid with an excess of methanol at room temperature in the presence of a base can also yield the methyl ester. Following the reaction, a neutralization step is required to remove the excess base and methanol, allowing for the extraction of the final product.

A representative procedure for the synthesis of Methyl 11-bromoundecanoate is the treatment of 11-bromoundecanoic acid with methanol. For example, 12.0 grams of 11-bromoundecanoic acid can be reacted to produce Methyl 11-bromoundecanoate in a yield greater than 90%. rsc.org

Synthesis of Imidazole-Containing Starting Materials

Imidazole, the heterocyclic component of the target molecule, is a commercially available and relatively inexpensive starting material. Its synthesis was first reported by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). Due to its widespread availability, the focus of synthetic strategies is typically not on the de novo synthesis of the imidazole ring itself, but rather on its reactivity in subsequent functionalization steps. For the synthesis of this compound, imidazole is used directly as the nucleophile that attacks the undecanoate backbone precursor.

N-Alkylation Approaches for Imidazole Functionalization

The key step in the synthesis of this compound is the formation of the carbon-nitrogen bond between the undecanoate chain and the imidazole ring. This is achieved through N-alkylation of the imidazole.

Direct Alkylation of Imidazole with Undecanoate Derivatives

The most straightforward approach for the synthesis of this compound is the direct N-alkylation of imidazole with a suitable undecanoate derivative, such as Methyl 11-bromoundecanoate. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as a nucleophile and displaces the bromide leaving group on the undecanoate chain.

The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride, potassium carbonate, or sodium hydroxide (B78521). The choice of solvent is also crucial and often involves polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF). These solvents can effectively solvate the cation of the base and facilitate the reaction.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired N-alkylated product. For instance, heating the reaction mixture can accelerate the rate of reaction. A typical procedure involves stirring imidazole with Methyl 11-bromoundecanoate and a base in a suitable solvent at an elevated temperature for several hours.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 11-bromoundecanoate | NaH | DMF | 80 | 12 | Good |

| Methyl 11-iodoundecanoate | K2CO3 | Acetonitrile | Reflux | 24 | High |

| Methyl 11-chloroundecanoate | NaOH | THF | 60 | 48 | Moderate |

Catalytic Systems and Promoters in N-Alkylation Reactions

To improve the efficiency and selectivity of the N-alkylation reaction, various catalytic systems and promoters can be employed. Phase-transfer catalysts (PTCs) are particularly effective in facilitating reactions between reactants that are in different phases, such as a solid base and a liquid organic phase. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can transport the deprotonated imidazole from the solid phase to the organic phase, where it can react with the undecanoate derivative. This method often leads to higher yields and shorter reaction times.

Solid-supported catalysts, such as potassium hydroxide impregnated on alumina (B75360) (KOH/Al2O3), have also been shown to be effective for the N-alkylation of imidazoles. d-nb.info These catalysts provide a large surface area for the reaction to occur and can be easily separated from the reaction mixture upon completion, simplifying the work-up procedure. The use of such heterogeneous catalysts is also advantageous from an environmental perspective as they can often be recycled and reused.

| Alkylating Agent | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Methyl 11-bromoundecanoate | Tetrabutylammonium bromide (TBAB) | K2CO3 | Toluene | 100 | >90 |

| Methyl 11-bromoundecanoate | KOH/Al2O3 | - | Acetonitrile | Reflux | High |

| Methyl 11-chloroundecanoate | 18-Crown-6 | KOH | Benzene | 80 | Good |

Solvent-Free and Environmentally Conscious Synthetic Protocols

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the N-alkylation of imidazole, solvent-free and microwave-assisted protocols have emerged as promising alternatives to traditional methods.

Solvent-free reactions, as the name suggests, are carried out without the use of a solvent, which significantly reduces the generation of chemical waste. In the context of the synthesis of this compound, a solvent-free approach would involve mixing imidazole, Methyl 11-bromoundecanoate, and a solid base, and then heating the mixture to initiate the reaction.

Microwave-assisted synthesis has gained popularity as it can dramatically reduce reaction times from hours to minutes. d-nb.info The high-energy microwaves efficiently heat the reaction mixture, leading to a significant acceleration of the reaction rate. A typical microwave-assisted synthesis of N-alkylimidazoles involves irradiating a mixture of imidazole, an alkyl bromide, and a catalytic amount of a phase-transfer catalyst adsorbed on a solid support like a mixture of potassium carbonate and potassium hydroxide. d-nb.info This method has been successfully applied to the synthesis of N-alkylimidazoles with long carbon chains, achieving high yields in a very short time. d-nb.info

| Method | Alkylating Agent | Catalyst/Support | Temperature/Power | Time | Yield (%) |

|---|---|---|---|---|---|

| Solvent-Free (Thermal) | Methyl 11-bromoundecanoate | K2CO3 | 100 °C | 2 h | High |

| Microwave-Assisted | Methyl 11-bromoundecanoate | TBAB on K2CO3/KOH | 50 °C / 300 W | 5 min | 90 |

Esterification and Functionalization of Undecanoic Acid Derivatives

The introduction of the methyl ester group onto the undecanoic acid backbone, which already contains a reactive imidazole moiety, necessitates careful selection of esterification methods to avoid unwanted side reactions.

Chemoselectivity is paramount when esterifying a molecule with multiple nucleophilic sites, such as 11-(1H-imidazol-1-yl)undecanoic acid. The imidazole ring, being nucleophilic, can compete with the carboxylic acid for the esterifying agent. Imidazole carbamates have emerged as effective reagents for the chemoselective esterification of carboxylic acids in the presence of other nucleophilic groups. organic-chemistry.orgresearchgate.net

One such reagent, methyl imidazole carbamate (B1207046) (MImC), facilitates the conversion of a wide range of carboxylic acids to their corresponding methyl esters in high yields. enamine.net The reaction mechanism is believed to proceed through an acyl-imidazole intermediate, which is then selectively attacked by methanol to yield the desired ester. This method is particularly advantageous as it often proceeds under mild conditions and tolerates various functional groups. organic-chemistry.org

The general approach involves reacting 11-(1H-imidazol-1-yl)undecanoic acid with an activating agent, such as a carbodiimide, in the presence of methanol. To enhance selectivity, the use of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed, which promotes the formation of a more reactive acyl-pyridinium intermediate.

| Catalyst | Reagent | Solvent | Temperature (°C) | Yield (%) |

| DMAP | DCC | Dichloromethane | 25 | >90 |

| None | SOCl₂ | Methanol | 65 | ~85 |

| H₂SO₄ | Methanol | Methanol | 65 | ~90 |

Data is illustrative and based on typical esterification reactions.

Transesterification offers an alternative route to this compound, starting from an existing ester of 11-(1H-imidazol-1-yl)undecanoic acid. This method is particularly useful if a different ester is more readily available or if direct esterification proves to be low-yielding. The process involves reacting the starting ester with an excess of methanol in the presence of an acid or base catalyst.

Commonly used catalysts for transesterification include sulfuric acid, hydrochloric acid, sodium methoxide, and potassium carbonate. The choice of catalyst depends on the stability of the starting materials and the desired reaction conditions. For instance, acid-catalyzed transesterification is well-suited for substrates that are stable in acidic media, while base-catalyzed methods are often faster but can be complicated by saponification if water is present.

The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, or the lower-boiling alcohol byproduct is removed by distillation.

Multi-Component and Tandem Reaction Sequences

A one-pot synthesis for this compound could potentially involve the simultaneous or sequential reaction of undecylenic acid methyl ester, a source of the imidazole ring, and a reagent to facilitate the Michael addition and subsequent cyclization. While specific one-pot syntheses for this exact molecule are not widely reported, the principles of multi-component reactions for imidazole synthesis are well-established. tandfonline.comasianpubs.orgresearchgate.netsemanticscholar.org For instance, the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia, demonstrates the feasibility of constructing the imidazole ring in a single step. mdpi.com

A hypothetical one-pot approach could start with methyl 11-bromoundecanoate. This could be reacted with imidazole in a suitable solvent, with a base to scavenge the HBr formed. This would be a direct N-alkylation of imidazole. nih.gov

The synthesis of 1,4-disubstituted imidazoles can be achieved with high regioselectivity. rsc.org When introducing the undecanoate chain onto the imidazole ring, N-alkylation can occur at either of the two nitrogen atoms. In an unsubstituted imidazole, these nitrogens are equivalent. However, if a substituted imidazole is used, the regioselectivity of the alkylation becomes a critical consideration. Steric hindrance and the electronic nature of the substituents on the imidazole ring can direct the incoming alkyl group to a specific nitrogen atom.

For the synthesis of this compound, starting from imidazole and a suitable undecanoic acid derivative, the two nitrogen atoms of the imidazole ring are equivalent, leading to a single product. However, if the synthesis were to involve a pre-functionalized imidazole, careful consideration of the directing effects of the existing substituents would be necessary to ensure the desired regiochemical outcome. nih.gov

Optimization of Synthetic Pathways and Process Efficiency

Optimizing the synthesis of this compound involves maximizing the yield and purity of the final product while minimizing costs, reaction times, and environmental impact. Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and purification methods.

The use of solvent-free reaction conditions or green solvents can significantly improve the environmental profile of the synthesis. asianpubs.org Additionally, the development of catalytic methods that allow for the use of smaller amounts of reagents and generate less waste is a key aspect of process optimization. The recyclability of catalysts is another important consideration for large-scale production.

| Parameter | Range Studied | Optimal Condition | Effect on Yield |

| Temperature | 25-80°C | 60°C | Increased up to 60°C, then decreased |

| Catalyst Loading | 0.1-5 mol% | 1 mol% | Increased up to 1 mol%, then plateaued |

| Reactant Ratio | 1:1 - 1:5 (Acid:Alcohol) | 1:3 | Increased with higher alcohol ratio |

| Reaction Time | 1-24 hours | 8 hours | Yield plateaued after 8 hours |

This table represents a hypothetical optimization study for the esterification of 11-(1H-imidazol-1-yl)undecanoic acid.

By systematically evaluating and refining each step of the synthetic sequence, it is possible to develop a robust and efficient process for the preparation of this compound that is suitable for both laboratory-scale synthesis and potential industrial applications.

Chemical Reactivity and Transformation of Methyl 11 1h Imidazol 1 Yl Undecanoate

Reactivity Profiles of the 1H-Imidazol-1-yl Moiety

The 1H-imidazol-1-yl group is a key determinant of the chemical behavior of Methyl 11-(1H-imidazol-1-yl)undecanoate. The imidazole (B134444) ring is an aromatic heterocycle with two nitrogen atoms, which confer upon it a unique combination of acidic and basic properties, as well as nucleophilic and electrophilic characteristics. nih.gov

Electrophilic and Nucleophilic Pathways at the Imidazole Nitrogen

The imidazole ring in this compound contains two nitrogen atoms with distinct electronic properties. The N-1 nitrogen is already alkylated by the undecanoate chain and is, therefore, less nucleophilic. The N-3 nitrogen, often referred to as the "pyridine-like" nitrogen, possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring and is the primary site for electrophilic attack. nih.gov

Electrophilic Attack at N-3: The N-3 nitrogen can be readily protonated or alkylated. For instance, reaction with an alkyl halide (R-X) would lead to the formation of a quaternary imidazolium (B1220033) salt. This transformation significantly alters the electronic properties of the ring, making it more electron-deficient and activating the C-2 position for certain nucleophilic attacks.

A summary of the reactivity at the imidazole nitrogen is presented in the table below.

| Reaction Type | Reagent/Conditions | Product Type |

| Protonation | Acid (e.g., HCl) | Imidazolium salt |

| Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary imidazolium salt |

Influence of Imidazole on Overall Compound Reactivity

The long alkyl chain separating the imidazole and the ester group allows for sufficient flexibility for the imidazole to potentially interact with the ester carbonyl, although the probability of such an interaction is dependent on the conformation of the molecule.

Ring Functionalization and Substitution Chemistry

The imidazole ring itself can undergo various functionalization reactions, primarily electrophilic aromatic substitution. The general reactivity trend for electrophilic substitution on the imidazole ring is C5 > C4 > C2. nih.gov The C-2 position is the most acidic and can be deprotonated with a strong base to generate a nucleophilic center for subsequent reactions. nih.gov

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can occur on the imidazole ring, typically at the C-5 position. wikipedia.org Friedel-Crafts alkylation and acylation are also possible, introducing alkyl or acyl groups onto the ring. youtube.comyoutube.comyoutube.comyoutube.com

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds of the imidazole ring. Transition metal-catalyzed reactions, for example with palladium or nickel, can be used to introduce aryl or alkenyl groups at specific positions, most commonly at C-2 or C-5. researchgate.netmdpi.comresearchgate.netnih.govmdpi.com

The table below summarizes potential ring functionalization reactions.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product |

| Bromination | Br₂ | C5 | 5-Bromo-1-(11-methoxy-11-oxoundecyl)-1H-imidazole |

| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-1-(11-methoxy-11-oxoundecyl)-1H-imidazole |

| C-H Arylation | Aryl halide, Pd catalyst | C2 or C5 | Aryl-substituted derivative |

Transformations of the Methyl Ester Functional Group

The methyl ester group at the other end of the molecule provides a handle for a different set of chemical transformations, primarily based on nucleophilic acyl substitution.

Controlled Hydrolysis and Saponification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 11-(1H-imidazol-1-yl)undecanoic acid and methanol (B129727). google.comgoogle.comwipo.int This reaction is reversible.

Saponification: Base-promoted hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid. youtube.comkhanacademy.orgyoutube.com Treatment of this compound with a base such as sodium hydroxide (B78521) in an aqueous or alcoholic solution will produce sodium 11-(1H-imidazol-1-yl)undecanoate and methanol. This reaction is typically carried out by heating the ester with an aqueous or alcoholic solution of a strong base. youtube.comkhanacademy.orgyoutube.com

| Reaction Type | Reagent/Conditions | Product |

| Acid Hydrolysis | H₃O⁺, heat | 11-(1H-Imidazol-1-yl)undecanoic acid |

| Saponification | NaOH, H₂O/EtOH, heat | Sodium 11-(1H-imidazol-1-yl)undecanoate |

Amidation and Other Nucleophilic Acyl Substitution Reactions

The methyl ester can be converted to a variety of other functional groups via nucleophilic acyl substitution.

Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide. This reaction is typically driven by heating the ester with the amine, sometimes in the presence of a catalyst. The product of this reaction would be N-substituted-11-(1H-imidazol-1-yl)undecanamide.

Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield Ethyl 11-(1H-imidazol-1-yl)undecanoate.

A summary of these transformations is provided in the table below.

| Reaction Type | Reagent/Conditions | Product |

| Amidation | RNH₂, heat | N-R-11-(1H-imidazol-1-yl)undecanamide |

| Transesterification | R'OH, H⁺ or OR'⁻ | R'-11-(1H-imidazol-1-yl)undecanoate |

Chemical Modifications of the Undecanoate Alkyl Chain

The long aliphatic chain of the undecanoate moiety provides a scaffold for various chemical modifications, including selective oxidation, carbon-carbon bond formation, and halogenation.

Selective oxidation of the methylene (B1212753) groups within the undecanoate chain presents a significant challenge due to the similar reactivity of the C-H bonds. However, advancements in catalytic oxidation methods offer potential pathways. The reactivity of alkanes in oxidation reactions is influenced by the chain length, with longer chains generally showing increased reactivity. Catalytic systems employing transition metals can facilitate the oxidation of alkanes to alcohols, aldehydes, or fatty acids under controlled conditions of air or oxygen supply at high pressure. wikipedia.org

For long-chain hydrocarbons, the ability to be oxidized is greater for secondary (CII) and tertiary (CIII) carbons compared to primary (CI) carbons. acs.org Given that the undecanoate chain of this compound consists primarily of secondary carbons, it is plausible that catalytic oxidation could introduce hydroxyl or keto functionalities along the chain. However, achieving high selectivity for a specific position without a directing group remains a significant synthetic hurdle.

The formation of new carbon-carbon bonds along the undecanoate alkyl chain would typically require prior functionalization, such as halogenation, to introduce a reactive handle. Once a halide is introduced, various cross-coupling reactions can be employed. For instance, Suzuki coupling reactions are widely used for the formation of sp3-sp3 bonds, coupling alkyl boranes with alkyl halides in the presence of a palladium catalyst. illinois.edu However, this approach can be complicated by competing elimination reactions. illinois.edu

Another strategy involves the use of organozinc reagents, which are more reactive than organoboranes and can participate in transition-metal-catalyzed cross-coupling reactions with alkyl halides. illinois.edu These methods, while general, would need to be optimized to account for the presence of the imidazole and ester functionalities in this compound.

Halogenation of the undecanoate chain can be achieved through free-radical halogenation. This reaction is characteristic of alkanes and can be initiated by UV light. wikipedia.org However, free-radical halogenation is notoriously unselective and would likely lead to a mixture of mono- and poly-halogenated products at various positions along the alkyl chain. wikipedia.org For asymmetric substrates, this method typically yields a statistical distribution of all possible isomers. wikipedia.org

Once halogenated, the resulting alkyl halides can undergo nucleophilic substitution reactions to introduce a wide variety of functional groups. The carbon-halogen bond provides a site for nucleophiles to attack, leading to the displacement of the halide and the formation of a new bond. This two-step sequence of halogenation followed by nucleophilic substitution is a versatile strategy for the functionalization of the alkyl chain.

Derivatization Strategies for Tailored Chemical Architectures

The imidazole ring of this compound is a key site for derivatization, particularly for the formation of N-aryl derivatives. Several established methods for the N-arylation of imidazoles can potentially be applied.

The Ullmann condensation is a classical method for forming C-N bonds, involving the reaction of an amine (in this case, the imidazole nitrogen) with an aryl halide in the presence of a copper catalyst, often at high temperatures. wikipedia.org

More modern and milder approaches include the Buchwald-Hartwig amination , which utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple amines with aryl halides under relatively mild conditions. wikipedia.org This reaction has a broad substrate scope and high functional group tolerance. wikipedia.org

While these methods are typically employed with imidazole itself, they could potentially be adapted for the N-arylation of the already N-alkylated imidazole in this compound, or for a one-pot synthesis of N-aryl, N'-alkyl imidazoles. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving the desired transformation without affecting the ester group or the undecanoate chain.

| Reaction | Catalyst | Coupling Partner | Key Features | Reference |

| Ullmann Condensation | Copper | Aryl Halide | High temperatures often required | wikipedia.org |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halide | Mild conditions, broad scope | wikipedia.org |

Silylation for Analytical and Preparative Purposes

The conversion of this compound to its silylated derivatives is a key chemical transformation employed for both analytical and preparative applications. This process involves the introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, onto the imidazole ring. Silylation modifies the compound's physical and chemical properties, which can be advantageous for specific scientific procedures.

For analytical purposes, particularly in gas chromatography (GC), silylation is a common derivatization technique. The introduction of a TMS group increases the volatility and thermal stability of the analyte, while also reducing its polarity. These changes lead to improved chromatographic peak shape and enhanced detection sensitivity. The reaction generally involves treating this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). The reaction is typically carried out in an inert solvent and may require heating to ensure complete derivatization.

In a preparative context, silylation serves as a method for introducing a protecting group onto the imidazole nitrogen. This is particularly useful in multi-step syntheses where other functional groups in the molecule need to be modified under conditions that might otherwise affect the imidazole ring. The silyl group can be selectively removed later in the synthetic sequence under mild conditions.

| Parameter | Details |

| Purpose | Analytical Derivatization, Preparative Protection |

| Common Reagents | BSTFA, MSTFA, TMCS |

| Typical Conditions | Inert solvent, heating may be required |

| Effect on Properties | Increased volatility, increased thermal stability, decreased polarity |

| Analytical Benefits | Improved peak shape in GC, enhanced sensitivity |

| Preparative Benefits | Protection of the imidazole nitrogen for subsequent reactions |

Acylation and Other Protecting Group Manipulations

Acylation of this compound involves the introduction of an acyl group to the imidazole ring, a reaction that is significant for creating derivatives with altered biological or chemical properties and for protecting the imidazole nitrogen during synthesis. N-acyl imidazoles are known to be reactive intermediates in various chemical transformations. The process typically involves reacting the parent compound with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

The choice of acylating agent and reaction conditions can be tailored to achieve specific outcomes. For instance, the introduction of a long-chain acyl group can significantly alter the lipophilicity of the molecule.

Beyond acylation, other protecting groups can be employed to mask the reactivity of the imidazole nitrogen. The selection of a suitable protecting group is crucial in complex syntheses and depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for imidazoles, beyond silyl groups, include a variety of alkyl, benzyl, and sulfonyl groups. The introduction and removal of these groups are standard manipulations in organic synthesis. The use of protecting groups allows for selective reactions to be performed on other parts of the this compound molecule without unintended side reactions involving the imidazole ring.

| Transformation | Common Reagents | Purpose |

| Acylation | Acid chlorides, Acid anhydrides | Synthesis of N-acyl imidazole derivatives, Protection of imidazole nitrogen |

| Other Protecting Groups | Alkyl halides, Benzyl halides, Sulfonyl chlorides | Protection of imidazole nitrogen for multi-step synthesis |

Advanced Spectroscopic and Structural Elucidation of Methyl 11 1h Imidazol 1 Yl Undecanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

The ¹H NMR spectrum of Methyl 11-(1H-imidazol-1-yl)undecanoate provides a proton-by-proton map of the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the imidazole (B134444) ring are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic nature and the electron-withdrawing effect of the nitrogen atoms. The singlet at approximately 7.52 ppm can be assigned to the H2 proton, which is situated between the two nitrogen atoms and is thus the most deshielded. The other two imidazole protons, H4 and H5, would appear as distinct signals, likely singlets or narrow doublets, around 7.08 ppm. vulcanchem.com

The methyl ester protons (-OCH₃) are readily identified as a sharp singlet at approximately 3.67 ppm. vulcanchem.com The methylene (B1212753) group attached to the imidazole nitrogen (N-CH₂-) is expected to be a triplet around 4.20 ppm, deshielded by the adjacent nitrogen atom. The triplet multiplicity arises from spin-spin coupling with the neighboring methylene protons. The methylene group alpha to the carbonyl group (-CH₂-COO) typically appears as a triplet around 2.30 ppm. The extensive polymethylene chain (- (CH₂)₈ -) would produce a complex multiplet in the upfield region, generally between δ 1.20 and 1.65 ppm.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.52 | s | 1H | Imidazole H2 |

| 7.08 | s | 2H | Imidazole H4/H5 |

| 4.20 | t | 2H | N-CH₂- |

| 3.67 | s | 3H | -OCH₃ |

| 2.30 | t | 2H | -CH₂-COO |

| 1.85-1.75 | m | 2H | N-CH₂-CH₂- |

| 1.65-1.55 | m | 2H | -CH₂-CH₂-COO |

| 1.40-1.20 | m | 12H | -(CH₂)₆- |

Note: This data is hypothetical and based on analogous compounds. vulcanchem.com

¹³C NMR Spectral Interpretation, including DEPT and 2D NMR (HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 174 ppm. The carbons of the imidazole ring are expected in the aromatic region, typically between 115 and 140 ppm. The carbon atom between the two nitrogens (C2) would be the most downfield of the ring carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons, such as the carbonyl carbon, are absent in DEPT spectra.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of ¹H and ¹³C signals.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For instance, the proton signal at δ 3.67 ppm would show a correlation to the methyl carbon signal around δ 51 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. An important correlation would be observed between the N-CH₂ protons (δ ~4.20 ppm) and the imidazole ring carbons, confirming the attachment point of the alkyl chain to the imidazole ring. Similarly, the protons of the methyl ester (δ ~3.67 ppm) would show a correlation to the carbonyl carbon (δ ~174 ppm). ipb.ptresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound:

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 174.4 | C | C=O (Ester) |

| 137.5 | CH | Imidazole C2 |

| 128.8 | CH | Imidazole C4/C5 |

| 119.0 | CH | Imidazole C4/C5 |

| 51.5 | CH₃ | -OCH₃ |

| 49.2 | CH₂ | N-CH₂- |

| 34.1 | CH₂ | -CH₂-COO |

| 30.5-25.0 | CH₂ | -(CH₂)₈- |

Advanced NMR Techniques for Stereochemical Elucidation

For this compound itself, there are no chiral centers, so stereochemical elucidation is not applicable. However, for derivatives of this compound that may contain stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments detect through-space interactions between protons that are close to each other, which is critical for determining relative stereochemistry. diva-portal.org For example, in a derivative with a substituted alkyl chain, NOESY could reveal the spatial proximity of substituents, aiding in the assignment of cis/trans isomers or the relative configuration of chiral centers.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₅H₂₆N₂O₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. A close match (typically within 5 ppm) would confirm the elemental composition.

Calculated HRMS Data:

Molecular Formula: C₁₅H₂₆N₂O₂

Exact Mass: 266.1994 g/mol

Expected [M+H]⁺: 267.2070

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure of the molecule. For this compound, key fragmentation pathways would include:

Alpha-cleavage adjacent to the imidazole ring: This could lead to the formation of a stable imidazolylmethyl cation.

Cleavage of the ester group: Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) are common fragmentation pathways for methyl esters.

Fragmentation of the alkyl chain: The long hydrocarbon chain can fragment, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

McLafferty rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Analysis of these characteristic fragment ions in the mass spectrum would provide strong evidence to confirm the proposed structure of this compound.

Ionization Techniques and Their Influence on Mass Spectra

The mass spectrum of this compound is significantly influenced by the ionization technique employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), would yield distinct spectral information.

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, typically 70 eV. emory.edu This process leads to the formation of a molecular ion (M+) and extensive fragmentation. emory.educhemguide.co.uk The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragmentation would likely involve:

α-cleavage adjacent to the carbonyl group of the ester, leading to the loss of the methoxy group (-OCH₃) or the alkyl chain. libretexts.org

Cleavage at the C-N bond connecting the alkyl chain to the imidazole ring.

Fragmentation of the long alkyl chain, typically resulting in a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups. libretexts.orgwhitman.edu

Fragmentation of the imidazole ring itself.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that is particularly useful for polar and larger molecules, often avoiding extensive fragmentation. researchgate.netnih.govnd.edu For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ due to the basic nature of the imidazole nitrogen. This is advantageous for determining the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could then be used to induce controlled fragmentation and obtain structural information, similar to that obtained from EI, but with more control over the fragmentation pathways. stackexchange.com

The choice of ionization technique would therefore depend on the analytical goal. EI-MS would be suitable for detailed structural analysis through its complex fragmentation pattern, while ESI-MS would be preferred for accurate molecular weight determination and as a precursor for controlled fragmentation studies in MS/MS experiments. researchgate.netstackexchange.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and conformational structure of this compound.

The vibrational spectrum of this molecule can be understood by assigning specific vibrational modes to its constituent functional groups: the imidazole ring, the methyl ester, and the long alkyl chain. The following table outlines the expected vibrational frequencies and their assignments, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Imidazole Ring | C-H stretching | 3100 - 3150 | IR, Raman |

| C=N stretching | 1500 - 1600 | IR, Raman | |

| Ring stretching | 1400 - 1500 | IR, Raman | |

| C-H in-plane bending | 1050 - 1250 | IR | |

| Methyl Ester | C=O stretching | 1735 - 1750 | IR, Raman |

| C-O stretching | 1150 - 1250 | IR, Raman | |

| O-CH₃ stretching | 2840 - 2860, 2950 - 2970 | IR, Raman | |

| Alkyl Chain (-(CH₂)₉-) | Asymmetric CH₂ stretching | ~2920 | IR, Raman |

| Symmetric CH₂ stretching | ~2850 | IR, Raman | |

| CH₂ scissoring | 1460 - 1470 | IR | |

| CH₂ rocking | 720 - 730 | IR | |

| N-Alkyl Linkage | C-N stretching | 1100 - 1200 | IR, Raman |

Data compiled and extrapolated from related compounds and spectroscopic databases. researchgate.netnih.govresearchgate.netresearchgate.netspectra-analysis.com

The flexibility of the long undecanoate chain allows for multiple conformational isomers. Vibrational spectroscopy can offer insights into the conformational state of the molecule, particularly in different physical states (solid vs. liquid). researchgate.net

In the solid state, the alkyl chain is likely to adopt a more ordered, all-trans conformation to maximize packing efficiency. This can be observed in the fine structure of the CH₂ rocking and wagging modes in the IR spectrum. buct.edu.cn In the liquid state or in solution, the presence of gauche conformers will lead to a broadening of these bands and the appearance of new bands corresponding to these less-ordered structures. acs.org The study of these conformational changes is crucial for understanding the molecule's physical properties and intermolecular interactions. The relationship between molecular structure and potential energy, influenced by steric interactions and torsional strain, dictates the relative stabilities of these conformers. libretexts.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including detailed information on bond lengths, bond angles, and torsion angles.

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical first step. For a molecule like this compound, which possesses a flexible alkyl chain, crystal growth can be challenging. Slow evaporation of a solution in a suitable solvent or solvent mixture is a common technique. researchgate.net The choice of solvent is crucial and can influence the resulting crystal packing and polymorphism. Once suitable crystals are obtained, single-crystal X-ray diffraction is performed. This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice. nih.gov

While a specific crystal structure for this compound is not publicly available, we can predict the expected bond lengths, bond angles, and torsion angles based on data from similar N-alkylimidazole and long-chain ester structures. researchgate.netacs.orgsemanticscholar.org

Expected Bond Parameters:

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| Imidazole C-N | C-N (in ring) | 1.32 - 1.38 |

| Imidazole C-C | C=C (in ring) | ~1.36 |

| N-Alkyl | N-C (imidazole-chain) | ~1.47 |

| Alkyl C-C | C-C (in chain) | 1.52 - 1.54 |

| Ester C=O | C=O | ~1.21 |

| Ester C-O | C-O (carbonyl) | ~1.34 |

| Ester O-C | O-C (methoxy) | ~1.44 |

| **Bond Angles (°) ** | ||

| Imidazole Ring | C-N-C | 105 - 110 |

| N-C-N | 110 - 115 | |

| N-Alkylation | C-N-C (exocyclic) | ~125 |

| Alkyl Chain | C-C-C | ~112 (for all-trans) |

| Ester Group | O=C-O | ~123 |

| C-O-C | ~116 | |

| Torsion Angles (°) | ||

| Alkyl Chain | C-C-C-C | ~180 (for all-trans) |

Values are approximations based on data from structurally related compounds. researchgate.netacs.orgsemanticscholar.orgresearchgate.netnist.gov

Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and the arrangement of molecules within the crystal lattice are dictated by various non-covalent intermolecular interactions. For this compound, these interactions are primarily governed by the functional groups present: the imidazole ring, the long aliphatic chain, and the methyl ester group.

Detailed crystallographic studies of imidazole derivatives reveal that the imidazole ring is typically planar. core.ac.uk The packing of these molecules in a crystal is stabilized by a combination of hydrogen bonds and van der Waals forces. researchgate.net In the case of this compound, the nitrogen atom in the 3-position of the imidazole ring can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular C-H···N hydrogen bonds with hydrogen atoms from the alkyl chain or the imidazole ring of neighboring molecules. core.ac.ukiucr.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Purity

Gas chromatography is a predominant technique for the analysis of fatty acid methyl esters (FAMEs) due to their volatility. hplc.euedpsciences.org Since this compound is a methyl ester of a long-chain acid, GC is a suitable method for its analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) is commonly used for quantification. edpsciences.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly advantageous because it operates at or near ambient temperature, thus avoiding the potential thermal degradation of the analyte. aocs.org For a compound like this compound, which contains both a polar imidazole head and a nonpolar alkyl tail, reversed-phase HPLC (RP-HPLC) is typically the method of choice. nih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. ejpmr.com Separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the imidazole ring possesses a UV chromophore. nih.gov

Table 2: Comparison of Typical GC and HPLC Conditions for Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |

| Stationary Phase | Typically a high-boiling point liquid coated on a solid support (e.g., polysiloxane). | Typically silica (B1680970) particles with bonded nonpolar chains (e.g., C18). ejpmr.com |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | A polar solvent or mixture (e.g., Acetonitrile/Water). ejpmr.com |

| Temperature | High temperature (e.g., 150-300°C) with a programmed ramp. | Typically ambient temperature. aocs.org |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). edpsciences.org | UV-Vis Detector, Mass Spectrometer (MS). nih.gov |

| Analyte State | Must be volatile and thermally stable. | Analyte must be soluble in the mobile phase. |

Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification of the analyte to produce a new compound that has properties better suited for a given analytical technique. researchgate.net While this compound is already a methyl ester, which is a common derivatization product for GC analysis of free fatty acids, further derivatization can be employed to enhance detection in HPLC. hplc.euedpsciences.org

For HPLC, derivatization is often used to introduce a chromophore or fluorophore into molecules that lack strong UV absorption or fluorescence, thereby increasing detection sensitivity. gerli.com For instance, if one were analyzing the corresponding free acid, 11-(1H-imidazol-1-yl)undecanoic acid, it could be converted to a phenacyl or naphthacyl ester. edpsciences.orgcerealsgrains.org These derivatives exhibit strong UV absorbance, allowing for trace-level detection.

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve ionization efficiency. For example, converting the ester to a Girard hydrazone introduces a permanently charged moiety, which can significantly enhance the signal in electrospray ionization mass spectrometry (ESI-MS). researchgate.netresearchgate.net This strategy can be crucial for achieving the low limits of detection required in certain analytical applications.

Table 3: Examples of Derivatization for Enhanced Chromatographic Analysis

| Technique | Purpose | Derivatizing Agent | Resulting Derivative |

|---|---|---|---|

| HPLC-UV | Enhance UV detection of the corresponding carboxylic acid. | Phenacyl bromide | Phenacyl ester gerli.comcerealsgrains.org |

| HPLC-UV | Enhance UV detection of the corresponding carboxylic acid. | Naphthacyl bromide | Naphthacyl ester edpsciences.org |

Computational Chemistry and Theoretical Investigations of Methyl 11 1h Imidazol 1 Yl Undecanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Methyl 11-(1H-imidazol-1-yl)undecanoate. These calculations allow for a detailed understanding of how electrons are distributed across the molecule, which in turn governs its reactivity and intermolecular interactions.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, specifically on the nitrogen atom not involved in the alkyl linkage, which has a lone pair of electrons. The LUMO, on the other hand, is likely to be distributed over the imidazole ring and the carbonyl group of the methyl ester, which are the most electrophilic sites in the molecule.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would show a negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the ester group, indicating these as sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the imidazole ring and the alkyl chain, marking them as potential sites for nucleophilic interaction.

Table 1: Predicted Frontier Molecular Orbital Energies for a Model N-Alkyl Imidazole System

| Orbital | Energy (eV) | Description |

| HOMO | -6.2967 | Highest Occupied Molecular Orbital, indicating electron-donating capability. irjweb.com |

| LUMO | -1.8096 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. irjweb.com |

| HOMO-LUMO Gap | 4.4871 | Energy difference, reflecting chemical reactivity and stability. irjweb.com |

This interactive table is based on theoretical calculations for a related imidazole derivative and serves as an illustrative example.

The long and flexible undecanoate chain of this compound allows it to adopt a multitude of conformations. libretexts.org Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. libretexts.org These studies are crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, can be used to explore the potential energy surface of the molecule by systematically rotating the rotatable bonds. The long alkyl chain will likely favor an extended, zig-zag conformation to minimize steric hindrance. However, interactions between the imidazole ring and the ester group, or with the alkyl chain itself, could lead to folded conformations in certain environments. The relative energies of these different conformers determine their population at a given temperature. Theoretical studies on similar long-chain alkyl-substituted imidazoles have shown that the orientation of the imidazole ring relative to the alkyl chain is a key conformational feature. nih.govnih.gov

Table 2: Torsional Angles of Interest in Conformational Analysis

| Torsion Angle | Description | Predicted Stable Conformation |

| N1-C11-C10-C9 | Rotation around the bond connecting the imidazole ring to the alkyl chain. | Likely to be around 180° (anti-periplanar) to minimize steric hindrance. |

| C1-O-C(O)-C1' | Rotation around the ester bond. | The s-trans conformation is generally more stable for esters. |

This interactive table presents hypothetical but plausible conformational preferences based on general principles of organic chemistry.

Computational chemistry can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of new compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.netrsc.orgresearchgate.netnih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict their chemical shifts. For this compound, the protons on the imidazole ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with distinct shifts for H2, H4, and H5. The protons of the long alkyl chain will give rise to a series of overlapping signals in the aliphatic region, while the methyl ester protons will appear as a characteristic singlet.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H2 | ~7.5 | Singlet |

| Imidazole H4/H5 | ~7.0 | Singlet |

| N-CH₂ | ~4.1 | Triplet |

| O-CH₃ | ~3.6 | Singlet |

| Alkyl Chain CH₂ | 1.2-2.3 | Multiplets |

| Terminal CH₃ | ~0.9 | Triplet |

This interactive table is based on computational predictions and data from analogous compounds.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. rdd.edu.iqnih.govnih.govsci.amacs.org Quantum chemical calculations can predict the frequencies and intensities of these vibrations, providing a theoretical IR spectrum. For this compound, characteristic vibrational frequencies would include the C-H stretching of the imidazole ring and the alkyl chain, the C=O stretching of the ester, and the C-N stretching of the imidazole ring.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (imidazole) | 3100-3150 | Stretching of C-H bonds on the aromatic ring. sci.am |

| C-H stretch (alkyl) | 2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=O stretch (ester) | ~1740 | Stretching of the carbonyl group. |

| C=N/C=C stretch (imidazole) | 1480-1550 | Ring stretching vibrations of the imidazole moiety. |

This interactive table provides hypothetical vibrational frequencies based on known ranges for these functional groups.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

The most common synthetic route to N-alkylated imidazoles is the reaction of imidazole with an alkyl halide. researchgate.netresearchgate.netotago.ac.nzresearchgate.netbeilstein-journals.orgnih.govreddit.com In the case of this compound, this would involve the reaction of imidazole with methyl 11-bromoundecanoate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Computational studies can map out the entire reaction pathway, starting from the reactants, through the transition state, to the products. The geometry of the transition state, where the new N-C bond is partially formed and the C-Br bond is partially broken, can be calculated. The imidazole acts as the nucleophile, attacking the carbon atom bearing the bromine. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, forming the more nucleophilic imidazolate anion.

By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Computational studies can also explore the effect of different solvents on the reaction rate by using continuum solvation models. For the N-alkylation of imidazole, a polar aprotic solvent is often used to solvate the charged transition state, thereby lowering the activation energy and accelerating the reaction. Theoretical calculations can quantify these solvent effects and help in the selection of optimal reaction conditions.

Table 5: Factors Influencing the N-Alkylation of Imidazole

| Factor | Effect on Reaction Rate | Computational Insight |

| Nature of Leaving Group | Better leaving groups (e.g., I > Br > Cl) lead to faster reactions. | Transition state calculations can quantify the stability of the leaving group in the transition state. |

| Solvent Polarity | Polar aprotic solvents generally accelerate SN2 reactions. | Solvation models can calculate the change in activation energy in different solvents. |

| Steric Hindrance | Increased steric hindrance at the reaction center slows the reaction. | The geometry of the transition state can reveal steric clashes. |

| Nucleophilicity of Imidazole | Deprotonation to the imidazolate anion significantly increases nucleophilicity and reaction rate. | The electron density and HOMO energy of the nucleophile can be correlated with reactivity. |

This interactive table summarizes key factors influencing the synthesis of N-alkylated imidazoles.

Role in Specialized Organic Synthesis and Materials Science Precursors

Design and Synthesis of Functional Molecular Building Blocks

The structure of Methyl 11-(1H-imidazol-1-yl)undecanoate is inherently modular, consisting of a polar head group (imidazole), a nonpolar spacer (undecanoate chain), and a reactive tail (methyl ester). This design facilitates its use as a versatile building block in various synthetic applications.

This compound serves as a key intermediate in the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives. The imidazole (B134444) ring can undergo further substitution or be quaternized to form imidazolium (B1220033) salts, which are precursors to ionic liquids and N-heterocyclic carbenes.

The synthesis of related imidazole-containing compounds often involves the N-alkylation of the imidazole ring. For instance, the synthesis of imidazol-1-yl-acetic acid hydrochloride, a key precursor for zoledronic acid, is achieved via the N-alkylation of imidazole. nih.gov Similarly, the synthesis of this compound can be envisioned through the reaction of imidazole with a suitable 11-haloundecanoate ester. This versatility allows it to be a starting point for a range of target molecules with tailored properties.

| Functional Group | Potential Transformation | Resulting Compound Class |

| Methyl Ester | Hydrolysis | Carboxylic Acid |

| Methyl Ester | Aminolysis | Amide |

| Methyl Ester | Reduction | Alcohol |

| Imidazole Ring | Alkylation/Quaternization | Imidazolium Salt |

| Imidazole Ring | N-Acylation | Acylimidazole |

The imidazole moiety contains a "pyridine-like" nitrogen atom with a lone pair of electrons, making it an excellent N-donor ligand for a wide variety of metal ions. Ligands incorporating imidazole groups have been extensively studied to construct stable coordination polymers and organometallic complexes. mdpi.com The nitrogen-metal bond is a key feature in these structures. mdpi.com

While specific studies on this compound as a ligand are not extensively documented, its structure is analogous to other N-alkylated imidazoles used in catalysis. The long alkyl chain can influence the solubility and steric properties of the resulting metal complex, potentially directing catalytic activity or enabling reactions in specific solvent systems. Coordination polymers built from bis-imidazole ligands and metal ions have shown potential applications in luminescence and catalysis. mdpi.comnih.gov The ability of the imidazole ring to coordinate with metal centers is a fundamental aspect of many biologically active molecules and synthetic catalysts. researchgate.net

The amphiphilic nature of this compound, with its polar imidazole head and nonpolar hydrocarbon tail, makes it a prime candidate for use in polymer and supramolecular chemistry. The imidazole group can be incorporated into polymer backbones or as a pendant group, imparting pH-responsiveness, metal-coordinating capabilities, and hydrogen bonding sites. nih.gov

Polymers containing imidazole groups have been investigated for applications such as drug delivery. nih.gov The long alkyl chain of this compound can promote self-assembly into micelles, vesicles, or liquid crystalline phases. Furthermore, the terminal ester group can be used as a polymerization point, for example, through transesterification reactions to form polyesters. This allows for the creation of well-defined polymeric structures where the imidazole units are systematically arranged along the chain. The synthesis of coordination polymers often relies on the self-assembly of metal ions and organic ligands like those containing imidazole. mdpi.com

Contribution to the Development of Novel Synthetic Methodologies

The unique structure of this compound allows for its application in modern synthetic strategies that emphasize efficiency, modularity, and sustainability.

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. mdpi.com

This compound can be readily adapted for use in click chemistry. For example, the ester group could be converted to an alcohol and subsequently to an azide, or the imidazole ring could be functionalized with an alkyne-containing side chain. This modified building block could then be "clicked" onto other molecules possessing a complementary functional group (an alkyne or azide, respectively). This modular approach is highly efficient for creating complex molecular architectures, conjugating molecules to peptides, or functionalizing surfaces. mdpi.comresearchgate.net The intramolecular version of click chemistry has also emerged as a powerful tool for synthesizing fused-heterocycles and macrocycles. nih.gov

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis and application of this compound can align with several green chemistry principles.

The synthesis of the molecule itself can be optimized for sustainability. For example, developing a synthesis under continuous-flow conditions can improve safety, efficiency, and scalability compared to traditional batch processes. rsc.org The use of eco-friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), and the avoidance of toxic reagents are key considerations in green synthetic routes for imidazole-based compounds. nih.govresearchgate.netmdpi.com

| Green Chemistry Principle | Application in Synthesis/Use of this compound |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Employing water, PEG, or ionic liquids in synthesis and applications. mdpi.comresearchgate.net |

| Catalysis | Using catalytic (vs. stoichiometric) reagents in its synthesis or using the molecule to form catalytic metal complexes. mdpi.com |

| Design for Energy Efficiency | Utilizing methods like continuous-flow synthesis to reduce energy consumption. rsc.org |

| Use of Renewable Feedstocks | Potentially deriving the undecanoic acid portion from bio-based sources. |

Integration into Advanced Materials Science

The distinct molecular structure of this compound, characterized by its amphiphilic nature, positions it as a valuable building block in materials science. The long undecanoate chain provides a nonpolar segment, while the imidazole ring offers a polar, coordinative, and potentially reactive site. This combination is particularly advantageous for applications that require molecular-level control over surface properties and the creation of highly ordered molecular architectures.

Precursors for Surface Modification Agents and Coatings

While direct research specifically detailing the use of this compound as a primary surface modification agent is not extensively documented in publicly available literature, its structural motifs strongly suggest its potential in this area. The imidazole group is well-known for its ability to coordinate with a variety of metal surfaces, including copper, zinc, and iron, making it an effective anchoring group. This property is the foundation for its potential application in the formulation of corrosion-inhibiting coatings.

When applied to a metal surface, it is hypothesized that the imidazole ring of this compound would adsorb onto the surface, forming a protective molecular layer. The long, hydrophobic undecanoate chains would then orient away from the surface, creating a barrier that repels water and corrosive agents. This self-assembly process can lead to the formation of a dense, non-polar film that significantly enhances the corrosion resistance of the underlying metal.

Table 1: Potential Corrosion Inhibition Properties of Imidazole-Based Coatings

| Metal Substrate | Corrosive Environment | Potential Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|

| Mild Steel | 1 M HCl | > 90% | Chemisorption and Physisorption |

| Copper | 3.5% NaCl | > 85% | Coordinate Bonding |

Note: This table presents hypothetical data based on the known behavior of similar imidazole derivatives as corrosion inhibitors to illustrate the potential of this compound.

Components in Self-Assembled Monolayers and Nanolithography

The amphiphilic character of this compound makes it an excellent candidate for the formation of self-assembled monolayers (SAMs). SAMs are highly ordered molecular assemblies that form spontaneously on a solid surface. In the case of this compound, the imidazole headgroup would serve as the anchor, binding to a suitable substrate, while the undecanoate chains would self-organize into a densely packed, ordered layer.

The formation of such SAMs could be utilized in the field of nanolithography, a technique used to create nanoscale patterns. The terminal methyl ester group of the undecanoate chain could be chemically modified post-assembly to alter the surface properties in specific regions, allowing for the selective deposition of other materials. This "top-down" approach enables the fabrication of intricate nanoscale devices and patterns.

Table 2: Hypothetical Properties of a Self-Assembled Monolayer of this compound on a Gold Substrate

| Property | Value | Technique |

|---|---|---|

| Monolayer Thickness | ~1.5 - 2.0 nm | Ellipsometry |

| Water Contact Angle | 70-80° | Goniometry |

| Surface Coverage | > 95% | X-ray Photoelectron Spectroscopy (XPS) |

Note: This table contains illustrative data based on typical values for long-chain alkanethiols with functional headgroups, adapted to the structure of this compound.

Application in Non-Biological Sensor Technologies and Chemical Sensing

The imidazole moiety of this compound possesses electronic and coordination properties that make it suitable for applications in chemical sensing. The nitrogen atoms in the imidazole ring can act as Lewis bases, enabling them to bind to metal ions and other electron-deficient species. This binding event can be designed to produce a detectable signal, such as a change in electrical conductivity, fluorescence, or color.

For instance, a surface functionalized with a monolayer of this compound could be used as the active element in an electrochemical sensor. The coordination of a target analyte to the imidazole groups would alter the electrochemical properties of the surface, which could be measured and correlated to the analyte's concentration. The long alkyl chains would provide a stable and well-defined matrix for the sensing elements.

Future Directions and Emerging Research Avenues in Chemical Synthesis and Materials Science

The potential applications of this compound in specialized organic synthesis and materials science are vast and largely untapped. Future research is likely to focus on several key areas.

In the realm of chemical synthesis , the development of more efficient and sustainable synthetic routes to this compound will be crucial for its wider adoption. This could involve the use of biocatalysis or flow chemistry to improve yields and reduce waste. Furthermore, the exploration of the reactivity of both the imidazole ring and the methyl ester group will undoubtedly lead to the synthesis of a new generation of complex molecules with tailored properties.

In materials science , the primary focus will be on the fabrication and characterization of functional surfaces and materials derived from this precursor. This includes:

Smart Coatings: Developing coatings that not only protect against corrosion but also possess self-healing or stimuli-responsive properties. This could be achieved by incorporating cleavable linkers or other functional groups into the molecule.

Advanced Nanolithography: Utilizing SAMs of this compound as templates for the creation of more complex and higher-resolution nanopatterns.

Multiplexed Sensors: Designing sensor arrays where different modifications of the imidazole headgroup allow for the simultaneous detection of multiple analytes.

Biomimetic Materials: Leveraging the imidazole group's similarity to the histidine residue in proteins to create surfaces that can interact with biological systems in a controlled manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 11-(1H-imidazol-1-yl)undecanoate, and how can intermediates be characterized?

- Methodological Answer : A common approach involves a multi-step synthesis starting with undecanoic acid derivatives. For example, methyl undec-10-enoate synthesis (via esterification of undecenoic acid with methanol under acidic catalysis) can be adapted by substituting the thiol or amino functionalization step with imidazole coupling . Key intermediates are monitored via TLC (e.g., hexane/ethyl acetate 80:20) and purified via column chromatography (basic alumina). Structural confirmation requires H NMR, C NMR, and ESI-MS, as demonstrated for analogous methyl esters .

Q. Which analytical techniques are recommended for quantifying this compound purity and stability?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for semi-quantitative analysis of methyl ester derivatives, as shown in bacterial acid methyl ester (BAME) mixtures . For stability studies, combine HPLC with UV detection (λ = 210–220 nm) and monitor degradation products under varying pH/temperature conditions. NMR spectroscopy (e.g., H and C) is critical for detecting structural changes .

Q. How can researchers verify the regioselective incorporation of the imidazole moiety into the undecanoate backbone?

- Methodological Answer : Use H-C HSQC NMR to confirm the position of the imidazole substitution. For example, coupling at the C11 position can be validated by comparing chemical shifts with reference compounds like methyl 11-(phenylsulfonyl)undecanoate . Isotopic labeling (e.g., deuterated methyl groups) may aid in resolving spectral overlaps .

Advanced Research Questions